molecular formula C23H27NO4 B13400258 (2S,4R)-4-({[1,1'-biphenyl]-4-yl}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid

(2S,4R)-4-({[1,1'-biphenyl]-4-yl}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13400258
M. Wt: 381.5 g/mol
InChI Key: MAYULIBGOWTDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a biphenyl group and a pyrrolidine ring, making it an interesting subject for synthetic and mechanistic studies.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-23(2,3)28-22(27)24-15-17(14-20(24)21(25)26)13-16-9-11-19(12-10-16)18-7-5-4-6-8-18/h4-12,17,20H,13-15H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYULIBGOWTDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Biphenyl Group: The biphenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Protection of Functional Groups: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the synthesis. This is usually achieved using Boc anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Boc Group Deprotection

The Boc group serves as a temporary protective moiety for the pyrrolidine nitrogen. Deprotection is typically achieved under acidic conditions:

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

  • Conditions : Room temperature or mild heating (20–40°C).

  • Product : The free amine, (2S,4R)-4-({[1,1'-biphenyl]-4-yl}methyl)pyrrolidine-2-carboxylic acid, is obtained, which can participate in further nucleophilic reactions.

Mechanistic Insight :
Protonation of the Boc carbonyl oxygen facilitates cleavage of the carbamate linkage, releasing CO₂ and tert-butanol. The reaction is stereospecific, retaining the (2S,4R) configuration .

Carboxylic Acid Derivitization

The carboxylic acid at position 2 undergoes typical transformations:

Amide Bond Formation

  • Reagents : Coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).

  • Conditions : Polar aprotic solvents (e.g., DMF, THF) at 0–25°C.

  • Example Reaction :

    Acid+R-NH2EDCl/HOBtAmide+H2O\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{EDCl/HOBt}} \text{Amide} + \text{H}_2\text{O}

Esterification

  • Reagents : Thionyl chloride (SOCl₂) followed by alcohol (e.g., methanol).

  • Conditions : Reflux in anhydrous conditions.

  • Product : Methyl ester derivatives, enhancing lipophilicity for pharmacological studies.

Table 1: Representative Reactions of the Carboxylic Acid Group

Reaction TypeReagentsSolventTemperatureYield (%)
AmidationEDCl, HOBt, DIPEADMF0°C → RT78–85
EsterificationSOCl₂, MeOHTolueneReflux90–95

Functionalization of the Biphenylmethyl Group

The biphenylmethyl substituent at position 4 influences steric and electronic properties:

  • Electrophilic Aromatic Substitution : Limited due to steric hindrance from the biphenyl group.

  • Cross-Coupling Reactions : Requires pre-functionalization (e.g., bromination) for Suzuki-Miyaura couplings.

Key Consideration : The bulky biphenyl group may necessitate optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures.

Stereochemical Considerations

The (2S,4R) configuration governs regioselectivity and reaction outcomes:

  • Chiral Auxiliary Role : The stereochemistry directs asymmetric synthesis pathways, particularly in peptide coupling or cyclization reactions.

  • Impact on Solubility : Polar solvents (e.g., DMSO) stabilize the zwitterionic form of the deprotected compound, affecting reaction kinetics .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposition observed >150°C, limiting high-temperature applications.

  • pH Sensitivity : The Boc group is stable in neutral/basic conditions but hydrolyzes under strong acids (pH < 2) .

Table 2: Stability Profile

ConditionStability Outcome
Acidic (pH 1–2)Boc deprotection within 1–2 hours
Basic (pH 10–12)Stable for >24 hours
Oxidative (H₂O₂)Partial degradation of biphenyl group

Scientific Research Applications

(2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The biphenyl group allows for hydrophobic interactions, while the pyrrolidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

    (2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine: Similar structure but lacks the carboxylic acid group.

Uniqueness

The presence of both the biphenyl group and the Boc-protected pyrrolidine ring in (2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid makes it unique. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Biological Activity

The compound (2S,4R)-4-({[1,1'-biphenyl]-4-yl}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid , also known as a derivative of sacubitril, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C24H29NO5
  • Molecular Weight : 411.49 g/mol
  • CAS Number : 149709-49-9

The biological activity of this compound primarily involves its interaction with the neprilysin enzyme , which plays a critical role in the degradation of natriuretic peptides. By inhibiting neprilysin, the compound increases levels of these peptides, leading to vasodilation and improved cardiac function.

Inhibition of Neprilysin

Research indicates that this compound acts as a neprilysin inhibitor . This inhibition is significant for the treatment of heart failure and hypertension. The compound's ability to enhance endogenous natriuretic peptide levels can lead to beneficial cardiovascular effects.

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

  • Cardiovascular Effects :
    • A study demonstrated that the compound significantly improved cardiac output in animal models by increasing circulating levels of natriuretic peptides .
    • Another research highlighted its role in reducing blood pressure through enhanced vasodilation mechanisms .
  • Neuroprotective Properties :
    • Investigations into neurodegenerative diseases have shown that neprilysin inhibition may protect against neuronal damage by modulating inflammatory responses .
  • Antioxidant Activity :
    • The compound has been observed to exhibit antioxidant properties, potentially countering oxidative stress in various cellular models .

Data Table: Summary of Biological Activities

Activity Effect Reference
Neprilysin InhibitionIncreased natriuretic peptide levels
Cardiovascular ImprovementEnhanced cardiac output and reduced blood pressure
NeuroprotectionReduced neuronal damage in models of neurodegeneration
Antioxidant ActivityDecreased oxidative stress in cell cultures

Q & A

Q. What are the critical steps to ensure stereochemical integrity during the synthesis of this compound?

  • Methodological Answer: To preserve the (2S,4R) configuration, employ chiral auxiliaries or asymmetric catalysis during key steps such as the formation of the pyrrolidine ring or biphenyl coupling. Use chiral HPLC (e.g., with amylose-based columns) to monitor enantiomeric purity . For intermediates, validate stereochemistry via X-ray crystallography or NOE NMR experiments . Multi-step reactions involving palladium catalysts (e.g., Suzuki-Miyaura coupling for biphenyl incorporation) require inert atmospheres and precise temperature control to avoid racemization .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer: Adhere to GHS hazard classifications: wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319) . Use fume hoods or local exhaust ventilation to mitigate respiratory irritation (H335) . Store in airtight containers under inert gas (e.g., N₂) to prevent degradation, and dispose of waste via approved hazardous chemical protocols .

Q. How can the purity of this compound be verified after synthesis?

  • Methodological Answer: Combine analytical techniques:
  • HPLC-MS : Use a C18 column with acetonitrile/water gradients to detect impurities.
  • 1H/13C NMR : Confirm structural integrity by matching peaks to predicted chemical shifts (e.g., tert-butyl group at ~1.4 ppm) .
  • Elemental Analysis : Validate elemental composition (C, H, N) within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data caused by batch-to-batch variability?

  • Methodological Answer: Implement quality control (QC) workflows:
  • Batch Characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm consistency .
  • Pharmacological Assays : Include internal controls (e.g., reference inhibitors) and orthogonal assays (e.g., SPR vs. enzymatic activity) to isolate compound-specific effects .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile functional groups (e.g., tert-butoxycarbonyl hydrolysis) .

Q. How can stereochemical challenges in multi-step synthesis be mitigated?

  • Methodological Answer:
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the pyrrolidine nitrogen during biphenyl coupling, preventing undesired side reactions .
  • Catalytic Systems : Optimize palladium-catalyzed cross-couplings (e.g., XPhos ligand with Cs₂CO₃) to enhance regioselectivity and reduce epimerization .
  • In-line Analytics : Employ FTIR or ReactIR to track reaction progress in real-time, minimizing over-reaction or byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.